1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene
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Overview
Description
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene, with the chemical formula C₁₅H₁₆ClNO, is a compound that combines an aromatic benzene ring with an amino group and a phenoxypropyl side chain. Its molecular weight is approximately 245.29 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene involves several steps. One common approach is the reaction between 4-chlorobenzaldehyde and 1-(3-phenoxypropyl)piperazine under suitable conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the product is isolated through purification techniques like column chromatography .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness would be essential for industrial production.
Chemical Reactions Analysis
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or other electrophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Major Products: The specific products formed depend on reaction conditions and reagents. Detailed studies are needed to identify major reaction pathways and products.
Scientific Research Applications
Medicine: It could serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers may explore its reactivity and use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with biological targets could reveal insights into its pharmacological effects.
Mechanism of Action
The exact mechanism by which 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene exerts its effects remains an area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds such as 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene and other analogs to understand their unique properties.
Properties
Molecular Formula |
C15H16ClNO |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C15H16ClNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2 |
InChI Key |
HYDLQNLHUATIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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